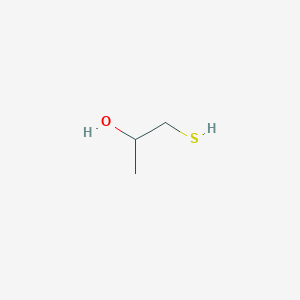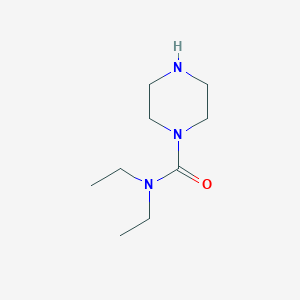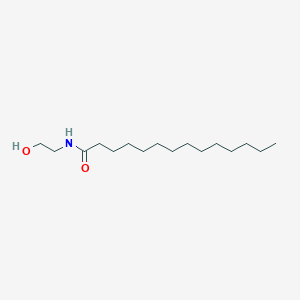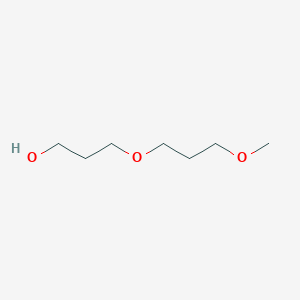
Sulfato de 2-etilhexilo de sodio
Descripción general
Descripción
2-ethylhexyl sulfate is an alkyl sulfate that is the mono(2-ethylhexyl) ester of sulfuric acid. It has a role as a surfactant and a carcinogenic agent. It is functionally related to a 2-ethylhexan-1-ol. It is a conjugate acid of a 2-ethylhexyl sulfate(1-).
2-Ethyl-1-hexanol sulfate is used as a food additive.
Aplicaciones Científicas De Investigación
Reacciones electroquímicas
El sulfato de 2-etilhexilo de sodio (EHS) se ha utilizado en el estudio de reacciones electroquímicas. Específicamente, se ha demostrado que afecta el proceso de electrorreducción de Zn2+ cuando se investiga en un electrodo de mercurio utilizando voltametría cíclica . La reducción tiene lugar en dos pasos, y la presencia de EHS en la solución que contiene iones Zn2+ mueve ligeramente el potencial de reducción del zinc hacia potenciales más negativos y provoca un ligero aumento en la densidad de corriente .
Protección anticorrosiva del acero
EHS se utiliza comúnmente en la electrodeposición de zinc, que se considera uno de los principales métodos que permiten la protección anticorrosiva del acero . La adición de ciertos compuestos orgánicos, como los arenos y los agentes tensioactivos como el EHS al baño de zinc, puede lograr tales propiedades .
Control de la forma y el tamaño del cristal metálico
Los tensioactivos como el EHS se utilizan comúnmente en la electrodeposición de zinc para controlar tanto la forma como el tamaño de los cristales metálicos
Mecanismo De Acción
Target of Action
Sodium 2-ethylhexyl sulfate is an anionic surfactant . Its primary targets are the surfaces of various materials, including fibers and metals . It interacts with these surfaces to alter their properties, such as wettability and permeability .
Mode of Action
Sodium 2-ethylhexyl sulfate works by reducing the surface tension of water, allowing it to better penetrate and wet surfaces . This is particularly useful in textile and dyeing industries, where it helps in various processes such as bleaching, carbonizing, dyeing, and resin finishing .
Biochemical Pathways
While Sodium 2-ethylhexyl sulfate doesn’t directly interact with biochemical pathways, it plays a crucial role in industrial processes. For instance, in textile industries, it aids in the penetration of dyes into fibers, enhancing the effectiveness of the dyeing process .
Pharmacokinetics
As an industrial chemical, Sodium 2-ethylhexyl sulfate isn’t typically discussed in terms of pharmacokinetics. It’s worth noting that it’s soluble in water, which contributes to its excellent permeability properties . It’s stable under strong acid and alkali conditions, resistant to sodium hypochlorite, hard water, and heavy metal salts .
Result of Action
The primary result of Sodium 2-ethylhexyl sulfate’s action is the alteration of surface properties. In textile industries, for example, it improves the wetting and penetration of dyes, resulting in more effective dyeing processes . It also has strong wool-washing ability and makes the fiber feel soft .
Action Environment
Sodium 2-ethylhexyl sulfate is stable and effective under a variety of environmental conditions. It’s resistant to strong acids and alkalis, sodium hypochlorite, hard water, and heavy metal salts . This makes it versatile for use in various industrial applications. It should be handled with care to avoid direct contact with skin and eyes, and inhalation of dust should be avoided .
Análisis Bioquímico
Biochemical Properties
Sodium 2-ethylhexyl sulfate exhibits antimycotic properties, making it effective in inhibiting the growth of fungi . This compound has the potential to induce genetic damage by binding to DNA and forming adducts .
Cellular Effects
It is known that Sodium 2-ethylhexyl sulfate can influence cell function through its antimycotic properties .
Molecular Mechanism
It is known to bind to DNA and form adducts, potentially inducing genetic damage .
Temporal Effects in Laboratory Settings
It is known to be stable and incompatible with strong oxidizing agents .
Propiedades
Número CAS |
126-92-1 |
|---|---|
Fórmula molecular |
C8H18NaO4S |
Peso molecular |
233.28 g/mol |
Nombre IUPAC |
2-ethylhexyl hydrogen sulfate |
InChI |
InChI=1S/C8H18O4S.Na/c1-3-5-6-8(4-2)7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11); |
Clave InChI |
SWZKZFBJFXBZPX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CCCCC(CC)COS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCC(CC)COS(=O)(=O)O.[Na] |
Punto de ebullición |
205 to 219 °F at 760 mmHg (NTP, 1992) |
Densidad |
1.114 at 71.1 °F (NTP, 1992) - Denser than water; will sink |
Punto de inflamación |
greater than 200 °F (NTP, 1992) |
| 126-92-1 75037-31-9 |
|
Descripción física |
Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992) Liquid Clear colorless liquid; [CAMEO] Colorless liquid; [MSDSonline] |
Pictogramas |
Flammable; Corrosive; Irritant |
Números CAS relacionados |
70495-37-3 (ammonium salt) |
Solubilidad |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Sinónimos |
tergemist tergemist, (14)C-labeled tergemist, (35)S-labeled tergemist, ammonium salt tergemist, calcium salt |
Presión de vapor |
22.5 mmHg at 77 °F (NTP, 1992) 22.5 [mmHg] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Sodium 2-Ethylhexyl Sulfate in material science?
A1: Sodium 2-Ethylhexyl Sulfate is a versatile surfactant with applications in various material science domains. For instance, it can be incorporated into formulations designed to improve the smoothness and softness of textile fibers []. Additionally, it serves as a crucial component in the creation of conductive polymer compositions derived from pyrrole. These compositions, characterized by high pore volume, find use in diverse technological applications [].
Q2: How does Sodium 2-Ethylhexyl Sulfate influence the electrochemical analysis of phenolic compounds?
A2: Studies using microchip capillary electrophoresis with pulsed amperometric detection have shown that the presence of Sodium 2-Ethylhexyl Sulfate in the run buffer can significantly enhance the analysis of phenolic compounds []. This enhancement manifests as a reduction in migration time, improved run-to-run reproducibility, and a more robust electrochemical response. These effects are attributed to the surfactant's ability to facilitate the analyte-electrode interaction, thus promoting electron transfer.
Q3: Can Sodium 2-Ethylhexyl Sulfate be employed in metal plating processes?
A3: Yes, Sodium 2-Ethylhexyl Sulfate is a component of some alkaline zinc-nickel alloy electroplating solutions []. Its inclusion, along with other additives, contributes to improved plating layer quality by reducing impurity adsorption and inclusion. This results in a less brittle coating with enhanced adhesive force and corrosion resistance.
Q4: How does Sodium 2-Ethylhexyl Sulfate interact with proteins?
A4: Research indicates that Sodium 2-Ethylhexyl Sulfate can denature proteins, suggesting its potential as an alternative denaturing agent for protein separations []. The extent of denaturation varies depending on the protein's size and composition. Studies using circular dichroism, small-angle X-ray scattering, and polyacrylamide gel electrophoresis have provided insights into the structural changes induced in proteins upon interaction with Sodium 2-Ethylhexyl Sulfate.
Q5: What is known about the toxicity of Sodium 2-Ethylhexyl Sulfate?
A5: While specific details about the toxicity of Sodium 2-Ethylhexyl Sulfate are not provided in the provided abstracts, there is a mention of an experimental toxicity study []. This highlights the importance of investigating the safety profile of this compound.
Q6: Has Sodium 2-Ethylhexyl Sulfate been investigated for its therapeutic potential?
A6: Interestingly, Sodium 2-Ethylhexyl Sulfate has been explored as an aerosol delivery agent for the antibiotic Kanamycin in treating bronchopulmonary infections []. The research, conducted in the 1960s, utilized a solution containing Sodium 2-Ethylhexyl Sulfate to administer Kanamycin via intermittent positive pressure breathing (IPPB). While promising results were observed, further research would be needed to evaluate the efficacy and safety of this approach by today's standards.
Q7: Are there any known electrochemical reactions involving Sodium 2-Ethylhexyl Sulfate?
A7: While the provided abstracts don't elaborate on specific electrochemical reactions of Sodium 2-Ethylhexyl Sulfate, one abstract mentions investigations into this area []. This suggests that the compound's electrochemical behavior has been a subject of scientific inquiry.
Q8: How does Sodium 2-Ethylhexyl Sulfate behave in micellar solutions?
A8: Sodium 2-Ethylhexyl Sulfate can form micelles, and its behavior in such systems has been studied, particularly concerning the solubilization of metal complexes []. Research indicates that the critical micelle concentration of Sodium 2-Ethylhexyl Sulfate is influenced by the presence of certain metal complexes, highlighting the interplay between micellar systems and metal-ligand interactions.
Q9: Are there alternative compounds with similar properties to Sodium 2-Ethylhexyl Sulfate?
A9: Yes, researchers are exploring branched alkyl sulfate surfactants as potential alternatives to Sodium 2-Ethylhexyl Sulfate, particularly in protein separation applications []. These alternatives, such as sodium 3,7-dimethyloctyl sulfate (3,7-DMOS) and sodium 2-butyloctyl sulfate (2-BOS), exhibit unique protein denaturation properties that could lead to improved electrophoretic separation techniques.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B90359.png)






![2-[2-(4-methylphenoxy)ethoxy]ethanol](/img/structure/B90412.png)




